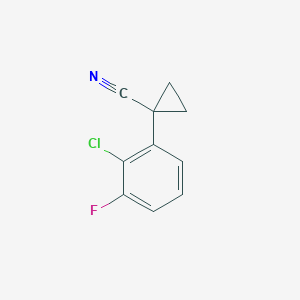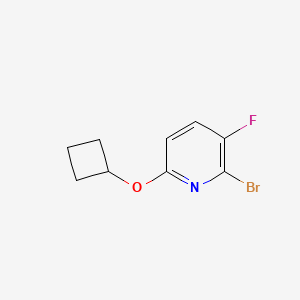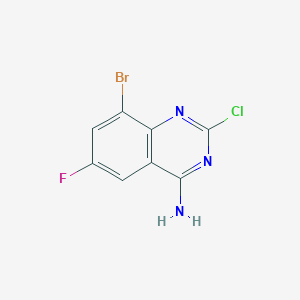
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H4BrClFN3 and a molecular weight of 276.49 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Métodos De Preparación
The synthesis of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazoline core can be carried out using halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4), respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: It may be utilized in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies.
Comparación Con Compuestos Similares
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
- 2-Chloro-6-fluoroquinazolin-4-amine
- 8-Bromo-6-fluoroquinazolin-4-amine
- 8-Bromo-2-chloroquinazolin-4-amine
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which may confer distinct properties and applications.
Propiedades
Fórmula molecular |
C8H4BrClFN3 |
|---|---|
Peso molecular |
276.49 g/mol |
Nombre IUPAC |
8-bromo-2-chloro-6-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrClFN3/c9-5-2-3(11)1-4-6(5)13-8(10)14-7(4)12/h1-2H,(H2,12,13,14) |
Clave InChI |
LZTHWRUGCIKPPU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


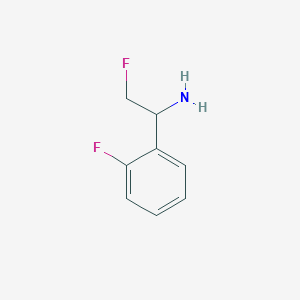

![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)

![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)
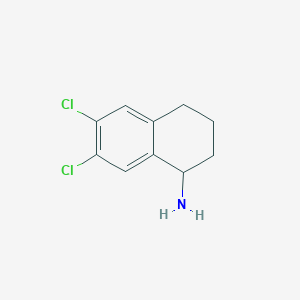
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
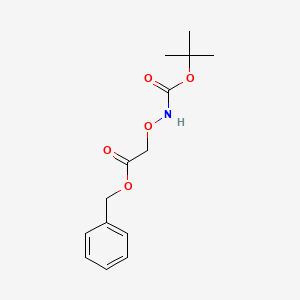
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
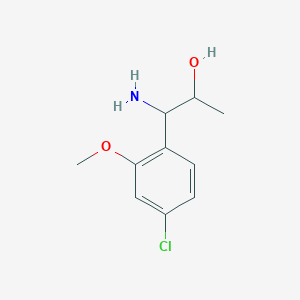
![7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049778.png)
